![molecular formula C7H4BrCl2N3 B15318954 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine: is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolo[3,2-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 1-bromo-2,5-diketopyrrolidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Electrophilic Substitution: The pyrrolo[3,2-d]pyrimidine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Nucleophilic Substitution: Substituted derivatives where the halogen atoms are replaced by nucleophiles.
Electrophilic Substitution: Halogenated derivatives with additional bromine or chlorine atoms.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various biologically active molecules. It serves as a building block for the development of new pharmaceuticals.
Biology: In biological research, it is used to study the interactions of heterocyclic compounds with biological targets. It helps in understanding the structure-activity relationships of pyrrolo[3,2-d]pyrimidine derivatives.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
- 7-bromo-4-chloro-2-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine
- 7-bromo-2,4-dichloropyrido[3,2-d]pyrimidine
- 2-chloropyrimidine
Uniqueness: 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the pyrrolo[3,2-d]pyrimidine ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C7H4BrCl2N3 |
|---|---|
Poids moléculaire |
280.93 g/mol |
Nom IUPAC |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4BrCl2N3/c8-3-2-11-6-5(3)12-4(1-9)13-7(6)10/h2,11H,1H2 |
Clé InChI |
LVEFKYLDPUNNMM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N1)C(=NC(=N2)CCl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


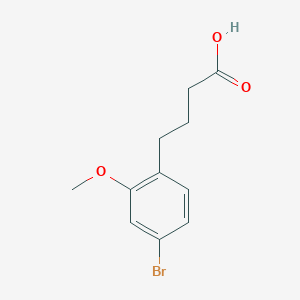
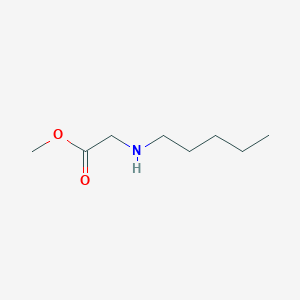

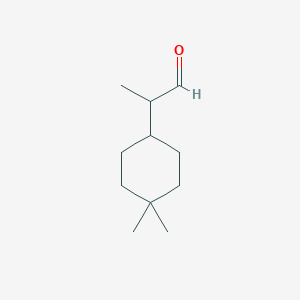
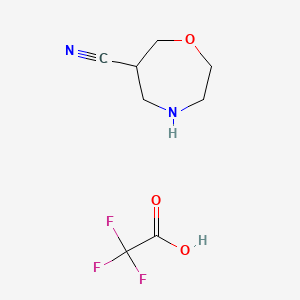

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)
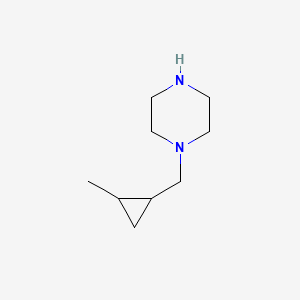

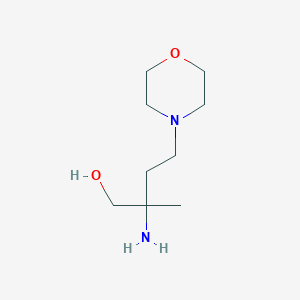
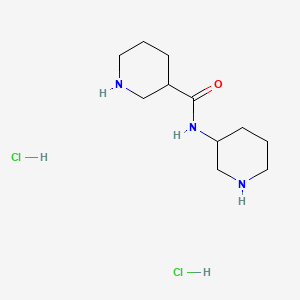
![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)
